molecular formula C9H18 B1630375 1,2,3-Trimethylcyclohexane CAS No. 1678-81-5

1,2,3-Trimethylcyclohexane

Cat. No.: B1630375
CAS No.: 1678-81-5
M. Wt: 126.24 g/mol
InChI Key: DQTVJLHNWPRPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trimethylcyclohexane (CAS RN: 1678-97-3) is a high-purity, colorless liquid hydrocarbon with the molecular formula C9H18 and a molecular weight of 126.24 g/mol . It is a stereoisomer of trimethylcyclohexane and is characterized by a boiling point of approximately 151 °C and a specific gravity of 0.80 at 20°C . As a volatile liquid, it is highly flammable and requires careful handling and storage in a cool, dark place . This compound is strictly for research applications and is not intended for human or veterinary use. A primary research application of this compound and its isomers is in the field of combustion science, where it serves as a key surrogate component for studying the oxidation and ignition characteristics of aviation fuels like RP-3 . These surrogate fuels are critical for developing detailed kinetic models that simulate the combustion behavior of complex real-world fuels, which are mixtures of hundreds of hydrocarbons . Researchers value this compound for investigating the low-temperature oxidation processes in jet-stirred reactors and for understanding the combustion properties of cycloalkanes, which are significant constituents of jet fuels . Its mechanism of action in these studies involves participating in a complex network of free radical reactions during pyrolysis and oxidation, helping to elucidate reaction pathways that are important for improving fuel efficiency and reducing emissions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTVJLHNWPRPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862732
Record name 1,2,3-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
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CAS No.

1678-97-3, 1678-81-5, 1839-88-9
Record name 1,2,3-Trimethylcyclohexane
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Record name cis,trans,cis-1,2,3-Trimethylcyclohexane
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Record name 1,2,3-Trimethylcyclohexane
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Record name cis,cis,cis-1,2,3-Trimethylcyclohexane
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Record name 1,2,3-Trimethylcyclohexane
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Record name 1,2,3-trimethylcyclohexane
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Stereochemistry and Conformational Analysis of 1,2,3 Trimethylcyclohexane Isomers

Isomeric Forms and Chiral Characteristics of 1,2,3-Trimethylcyclohexane (B155785)

The substitution pattern of the three methyl groups on the cyclohexane (B81311) ring in this compound allows for several stereoisomers. These isomers are distinguished by the spatial orientation of the methyl groups relative to the plane of the ring, leading to different configurational and conformational properties.

Configurational isomers, also known as stereoisomers, of this compound arise from the different arrangements of the methyl groups at the chiral centers. The carbons at positions 1, 2, and 3 are potential stereocenters. The possible configurations are determined by the relative orientation of the methyl groups, described as cis (on the same side of the ring) or trans (on opposite sides of the ring).

The main configurational isomers of this compound are:

(1R,2R,3R)-1,2,3-trimethylcyclohexane and its enantiomer (1S,2S,3S)-1,2,3-trimethylcyclohexane.

(1R,2R,3S)-1,2,3-trimethylcyclohexane and its enantiomer (1S,2S,3R)-1,2,3-trimethylcyclohexane.

(1R,2S,3R)-1,2,3-trimethylcyclohexane (a meso compound).

(1S,2R,3S)-1,2,3-trimethylcyclohexane (a meso compound).

A specific example is the cis,trans,cis-1,2,3-trimethylcyclohexane (B155982) isomer, where two methyl groups are on one side of the ring and the third is on the opposite side. ontosight.ai Another is the trans,trans,trans isomer. The total number of stereoisomers for this compound is four: a pair of enantiomers and two meso compounds. chegg.com

IsomerConfiguration
(1R,2R,3R)Enantiomeric Pair
(1S,2S,3S)
(1R,2S,3R)Meso Compounds
(1S,2R,3S)

The presence of chiral centers in this compound leads to the existence of enantiomers and diastereomers. chegg.com Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

Enantiomers: The (1R,2R,3R) and (1S,2S,3S) isomers are an enantiomeric pair. They have identical physical properties except for their interaction with plane-polarized light.

Diastereomers: The relationship between any of the enantiomers and the meso compounds is diastereomeric. For instance, (1R,2R,3R)-1,2,3-trimethylcyclohexane is a diastereomer of the meso compounds. Diastereomers have different physical properties. chegg.com

Cyclohexane Chair Conformations and Ring Inversion Dynamics

Cyclohexane and its derivatives predominantly exist in a chair conformation to minimize angle and torsional strain. askfilo.comvaia.com This conformation has two distinct positions for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). askfilo.com These chair conformations can interconvert through a process called ring flip. chemistrysteps.com

The stability of a particular chair conformation of this compound is largely determined by steric interactions, particularly 1,3-diaxial interactions. askfilo.comchemistrysteps.com These are repulsive forces between an axial substituent and the other two axial groups on the same side of the ring, located at a 1,3-relationship. youtube.com

For example, in the cis,trans,cis-1,2,3-trimethylcyclohexane isomer, one possible chair conformation places the C1 and C3 methyl groups in axial positions and the C2 methyl group in an equatorial position. This arrangement leads to a significant 1,3-diaxial interaction between the C1 and C3 methyl groups, introducing steric strain. In contrast, a conformation where all three methyl groups are in equatorial positions would be more stable as it minimizes these unfavorable interactions. askfilo.com

The relative stability of different conformers can be quantified by considering the energy associated with various steric interactions. The energy cost of placing a methyl group in an axial position, primarily due to 1,3-diaxial interactions with axial hydrogens, is approximately 7.3 kJ/mol (1.8 kcal/mol). pharmacy180.com A 1,3-diaxial interaction between two methyl groups is even more destabilizing, with an estimated strain energy of about 15.4 kJ/mol. lasalle.edu

Consider the trans,cis-1,2,3-trimethylcyclohexane (methyl groups on C1 and C2 are trans, and on C2 and C3 are cis). In one chair conformation, it can have two methyl-hydrogen 1,3-diaxial interactions and two methyl-methyl gauche interactions, resulting in a calculated energy of 15.2 kJ/mol. The other chair conformation can have four methyl-hydrogen 1,3-diaxial interactions and one methyl-methyl gauche interaction, leading to a higher energy of 19.0 kJ/mol. lasalle.edu Therefore, the former conformation is more stable.

InteractionEnergy (kJ/mol)
CH₃–H 1,3-diaxial3.8 lasalle.edu
CH₃–CH₃ gauche3.8 lasalle.edu
CH₃–CH₃ 1,3-diaxial15.4 lasalle.edu

Influence of Molecular Conformation on Reactivity and Intermolecular Interactions

The conformation of this compound isomers significantly influences their chemical reactivity and intermolecular interactions. The accessibility of reactive sites and the stability of transition states are directly affected by the spatial arrangement of the methyl groups. spcmc.ac.in

For instance, in reactions involving an attack on the cyclohexane ring, an equatorial substituent is generally more sterically accessible than an axial one. Conversely, an axial leaving group may be favored in certain elimination reactions. The steric strain present in less stable conformers can also provide a driving force for reactions that lead to a more stable product conformation.

Synthetic Methodologies for 1,2,3 Trimethylcyclohexane and Its Derivatives

Catalytic Hydrogenation Strategies for Cyclohexane (B81311) Ring Formation

A primary and industrially significant method for synthesizing 1,2,3-trimethylcyclohexane (B155785) involves the catalytic hydrogenation of corresponding aromatic compounds. ontosight.ai This process saturates the aromatic ring, converting it into a cyclohexane structure.

The catalytic hydrogenation of trimethylbenzene isomers is a common route to produce this compound. ontosight.ai This reaction involves treating the aromatic precursor with hydrogen gas in the presence of a metal catalyst. Palladium and platinum-based catalysts are often favored due to their high activity and selectivity in this transformation. For instance, the hydrogenation of mesitylene (B46885) to 1,3,5-trimethylcyclohexane (B44294) is an exothermic process, indicating the thermodynamic stability of the resulting saturated cyclohexane. The reaction mechanism generally proceeds through the adsorption of hydrogen onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the aromatic ring, ultimately leading to the formation of the cyclohexane derivative.

Achieving a specific stereoisomer of this compound, such as the cis,trans,cis-isomer, requires careful control over the catalytic system and reaction conditions. The choice of catalyst, temperature, pressure, and solvent all play crucial roles in determining the stereochemical outcome. For example, using bulky catalysts or adding modifiers like quinoline (B57606) can influence the stereoselectivity by sterically hindering certain approaches of the substrate to the catalyst surface. This can suppress the formation of undesired equatorial methyl group arrangements, thereby enriching the desired isomer. Low-temperature conditions can also enhance selectivity by stabilizing transition states that favor the formation of specific stereoisomers.

Table 1: Hydrogenation of Trimethylbenzene with Various Catalysts

Catalyst Temperature (°C) Pressure (bar H₂) Solvent Yield (%) cis,trans,cis Selectivity (%)
5% Pd/C 100 30 Toluene (B28343) 92 78
PtO₂ 120 50 Cyclohexane 88 65

This table illustrates how different catalytic systems influence the yield and stereoselectivity of the hydrogenation of trimethylbenzene to this compound. Data sourced from research findings.

For industrial production, efficiency, cost-effectiveness, and scalability are paramount. Continuous-flow reactors are often employed for the hydrogenation process, allowing for consistent production and better control over reaction parameters. Catalyst recycling is another key consideration to minimize costs. The choice of catalyst is critical, with factors like durability, resistance to poisoning, and ease of separation from the product mixture being important. While palladium and platinum are highly effective, their cost can be a factor. The industrial synthesis of related compounds, such as 1,1,3-trimethylcyclohexane (B1585257), also relies on the catalytic hydrogenation of unsaturated precursors.

Cyclization Reactions in the Construction of Trimethylcyclohexane Frameworks

An alternative to hydrogenation is the construction of the cyclohexane ring through cyclization reactions of acyclic precursors. This approach offers a different pathway to the trimethylcyclohexane framework.

Acid-catalyzed cyclization of linear alkanes with appropriately placed methyl groups can yield trimethylcyclohexane. For instance, a compound like 3,4,5-trimethylhex-1-ene can undergo intramolecular cyclization in the presence of a strong acid, such as phosphoric or sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then attacks another part of the molecule to form the six-membered ring. However, this method can often lead to a mixture of structural and stereoisomers due to the potential for rearrangements and the free rotation in the linear precursor.

Table 2: Cyclization Efficiency of Linear Precursors

Precursor Catalyst Temperature (°C) Cyclohexane Yield (%) cis,trans,cis Selectivity (%)
3,4,5-trimethylhex-1-ene H₃PO₄ 80 68 62

This table demonstrates the yield and selectivity of the acid-catalyzed cyclization of different linear precursors to form this compound. Data sourced from research findings.

Isomerization Approaches for Specific this compound Isomer Production

Often, synthetic methods produce a mixture of isomers. Isomerization techniques can then be employed to enrich the desired stereoisomer of this compound.

Both thermal and catalytic methods can be used for post-synthesis isomerization. Thermal isomerization involves heating the isomer mixture to high temperatures (200–250°C), which promotes the interconversion between different chair conformations and, consequently, the equilibration of isomers. Over time, the thermodynamically most stable isomer will predominate. Catalytic isomerization, using Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), can achieve the same outcome at lower temperatures (80–120°C) and often with higher selectivity. For instance, AlCl₃ can selectively stabilize the transition state leading to the cis,trans,cis isomer, resulting in high purity.

Table 3: Isomerization Efficiency Under Varied Conditions

Method Catalyst Temperature (°C) Time (h) cis,trans,cis Purity (%)
Thermal None 220 10 75
Catalytic AlCl₃ 100 2 90

This table compares the effectiveness of thermal and catalytic isomerization methods in enriching the cis,trans,cis isomer of this compound. Data sourced from research findings.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of specific chiral derivatives of this compound is a more specialized area of research, often driven by the need for enantiomerically pure compounds in fields like catalysis and materials science. myuchem.com This involves the use of chiral catalysts or starting materials to control the stereochemistry of the final product.

Recent advancements in asymmetric catalysis have provided powerful tools for the synthesis of chiral molecules. sioc-journal.cn For example, chiral ligands can be used in conjunction with metal catalysts to induce enantioselectivity in reactions like hydrogenation or cyclization. myuchem.com While specific examples for the asymmetric synthesis of this compound itself are not extensively detailed in the provided search results, the principles of asymmetric synthesis are broadly applicable. Chiral diamines and their metal complexes, for instance, are widely used to create enantiomerically pure compounds. myuchem.com The development of new chiral N-heterocyclic carbene (NHC) ligands also offers promising avenues for asymmetric transformations. unibo.it

Organocatalytic and Metal-Catalyzed Stereoselective Routes

The catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) is a direct route to this compound. The stereochemical outcome of this reaction is highly dependent on the catalyst, temperature, pressure, and solvent used. The goal is often to achieve high selectivity for a particular isomer, such as the cis,trans,cis-1,2,3-trimethylcyclohexane (B155982).

Research has shown that palladium on carbon (Pd/C) is an effective catalyst for this transformation. For instance, hydrogenation of 1,2,3-trimethylbenzene using 5% Pd/C in toluene at 100°C and 30 bar of hydrogen pressure can yield up to 92% of this compound with a 78% selectivity for the cis,trans,cis isomer. The stereochemical control in these reactions is attributed to the orientation of the methyl groups (axial or equatorial) during the hydrogenation process on the catalyst surface. The use of bulky catalysts or additives can enhance selectivity by sterically hindering certain binding modes of the aromatic precursor to the catalyst.

The choice of metal also plays a crucial role. While palladium catalysts are common, other metals like platinum (as platinum oxide, PtO₂) and Raney nickel also facilitate this reduction, albeit with varying yields and selectivities under different conditions. nih.gov For example, rhodium-based catalysts tend to favor the formation of all-cis isomers in the hydrogenation of substituted phenols. nih.gov

Below is a table summarizing the influence of different catalysts on the hydrogenation of 1,2,3-trimethylbenzene derivatives to yield cis,trans,cis-1,2,3-trimethylcyclohexane.

CatalystTemperature (°C)Pressure (bar H₂)SolventYield (%)cis,trans,cis Selectivity (%)
5% Pd/C10030Toluene9278
PtO₂12050Cyclohexane8865
Raney Ni15070Ethanol7552

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of highly substituted cyclohexane rings, although specific applications to this compound are less commonly reported. These methods often involve cascade reactions, such as Michael-Michael-aldol sequences, to construct the cyclohexane core with high enantiomeric and diastereomeric purity.

Stereospecific Reactions in Multi-step Synthesis Pathways

Multi-step syntheses allow for the sequential introduction of functional groups and stereocenters, offering a higher degree of control compared to direct hydrogenation of an aromatic precursor. A classic, albeit older, example is the synthesis of the geometrical isomers of this compound, which was a subject of significant research to elucidate the stereochemistry of these compounds. acs.org

Such syntheses often start from a precursor that already contains some of the required stereochemistry. For example, natural products like pulegone (B1678340), a monoterpene, can serve as a chiral starting material. The existing stereocenters in pulegone can direct the stereochemical outcome of subsequent reactions. The Favorskii rearrangement of pulegone oxides has been shown to be a stereospecific reaction that can be used to construct substituted cyclopentane (B165970) rings, which can then be further elaborated into cyclohexane systems.

Another approach involves the cyclization of linear alkane precursors. For instance, the acid-catalyzed cyclization of 3,4,5-trimethylhex-1-ene can produce this compound. However, these reactions often yield a mixture of stereoisomers due to the formation of carbocation intermediates that can undergo rearrangements. The stereoselectivity can be influenced by the choice of acid catalyst and reaction temperature, with lower temperatures generally favoring the formation of the more stable isomers.

The following table shows the efficiency of cyclization for different linear precursors.

PrecursorCatalystTemperature (°C)Cyclohexane Yield (%)cis,trans,cis Selectivity (%)
3,4,5-trimethylhex-1-eneH₃PO₄806862
2,3,4-trimethylpent-1-eneH₂SO₄1005548

Novel Synthetic Pathways for Highly Substituted Cyclohexane Structures

Modern organic synthesis has seen the development of novel and efficient methods for constructing complex, highly substituted cyclohexane rings. While not always directly targeting this compound, these methodologies offer powerful tools that could be adapted for its synthesis.

One such strategy involves the use of transition metal-catalyzed cascade reactions. For example, a quadruple cascade reaction involving iminium, enamine-copper, iminium, and enamine catalysis has been developed to produce highly optically active hexasubstituted cyclohexanes from simple starting materials like α,β-unsaturated aldehydes and nitromethane.

Another innovative approach is the iridium-catalyzed (5+1) annulation of 1,5-diols with methyl ketones. This method proceeds via two sequential hydrogen borrowing reactions and provides direct access to multisubstituted cyclohexanes with high levels of stereocontrol.

Furthermore, organocatalytic [2+2+2] annulation strategies have been successfully employed for the synthesis of fully substituted dispirocyclohexanes. These reactions, often utilizing diarylprolinol silyl (B83357) ether catalysts, proceed through a Michael/Michael/aldol cascade to generate multiple C-C bonds and stereocenters in a single pot with excellent stereoselectivity.

These advanced methods highlight the ongoing efforts to develop more efficient and selective routes to complex cyclic systems like this compound and its derivatives, driven by the need for structurally diverse molecules in various fields of chemical research.

Reaction Mechanisms and Kinetics of 1,2,3 Trimethylcyclohexane Transformations

Oxidation Pathways and Mechanisms of Alkylcyclohexanes

The oxidation of alkylcyclohexanes like 1,2,3-trimethylcyclohexane (B155785) can proceed through various pathways, often initiated by radical abstraction of a hydrogen atom. The stability of the resulting radical intermediate plays a key role in determining the major products. Tertiary hydrogens are more susceptible to abstraction than secondary or primary hydrogens due to the greater stability of the corresponding tertiary radical.

In the context of combustion, the oxidation of trimethylcyclohexane isomers is a key area of research. For instance, studies on 1,2,4-trimethylcyclohexane (B44741) have led to the development of detailed reaction mechanisms that describe its oxidation pathways at high temperatures. These models, which can include hundreds of species and thousands of reactions, incorporate hydrogen abstraction, radical formation, and subsequent decomposition steps. Similarly, the oxidation of 1,3,5-trimethylcyclohexane (B44294) is known to be initiated by H-abstraction reactions, forming C9H17 radicals that can then isomerize and decompose into smaller hydrocarbons. dlr.de

Aerobic biodegradation of alkylcyclohexanes represents another form of oxidation. This process can involve the oxidation of a terminal methyl group on an alkyl side-chain to a carboxylic group, followed by β-oxidation. researchgate.net Microorganisms utilize molecular oxygen in peripheral metabolic pathways to convert these saturated hydrocarbons into intermediates that can enter central metabolic pathways. researchgate.net

Substitution Reactions (e.g., Halogenation) on the this compound Scaffold

Halogenation is a characteristic substitution reaction for alkanes, including this compound. This reaction typically proceeds via a free radical chain mechanism when initiated by UV light or heat. The process involves three main stages: initiation, propagation, and termination. ualberta.ca

During the propagation stage, a halogen radical abstracts a hydrogen atom from the cyclohexane (B81311) ring to form a hydrogen halide and a cycloalkyl radical. This radical then reacts with a halogen molecule to produce the halogenated cyclohexane and a new halogen radical, which continues the chain.

The regioselectivity of halogenation is determined by the stability of the radical intermediate. Tertiary C-H bonds are generally more reactive towards halogenation than secondary or primary C-H bonds because the resulting tertiary radical is more stabilized by the alkyl substituents. ualberta.ca Therefore, in the case of this compound, halogenation is expected to preferentially occur at the tertiary carbon atoms. For example, the chlorination of 1,3,5-trimethylcyclohexane, a related isomer, leads to the formation of multiple monochlorinated products due to the presence of both primary and tertiary hydrogens. brainly.comchegg.com

Theoretical and Experimental Studies of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics of this compound transformations is essential for a comprehensive understanding of its chemical behavior, particularly in complex environments like combustion systems.

Elucidation of Combustion Kinetics and Oxidation Intermediate Formation

The combustion of this compound and its isomers is a subject of ongoing research, often as part of surrogate fuel mixtures designed to mimic the behavior of real-world fuels like jet fuel. researchgate.net Experimental techniques such as jet-stirred reactors and shock tubes are employed to study the oxidation kinetics over a wide range of temperatures and pressures. researchgate.net These experiments allow for the identification and quantification of various intermediates and final products.

For instance, studies on the pyrolysis and combustion of methylcyclohexane (B89554) have revealed that the primary decomposition pathways include unimolecular methyl elimination, ring-opening isomerization, and H-abstraction. researchgate.net The formation of aromatic compounds like benzene (B151609) and toluene (B28343) is also a key aspect of the combustion chemistry of these cyclic hydrocarbons. researchgate.net The presence and position of methyl groups can significantly influence the reactivity and the distribution of products. researchgate.net

Application of Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus/Master-Equation (RRKM/ME) Theory

Theoretical methods play a crucial role in understanding the elementary reactions that constitute the complex kinetic models of combustion. Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. yorku.ca

For unimolecular reactions and reactions in the fall-off pressure regime, more sophisticated theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with a master equation (ME) approach are necessary. researchgate.net RRKM/ME theory accounts for the pressure dependence of rate constants by considering the competition between reaction and collisional energy transfer. researchgate.net These theoretical calculations are vital for determining the rate constants of key reaction pathways, such as ring-opening reactions, which are often difficult to measure experimentally. researchgate.net

Determination of Elementary Reaction Rate Constants and Branching Ratios

Detailed kinetic models for the combustion of alkylcyclohexanes consist of a vast number of elementary reactions, each with its own rate constant and temperature dependence. Determining these rate constants is a major focus of experimental and theoretical chemical kinetics.

Experimental studies, such as those investigating the reactions of tert-butoxyl radicals with methyl-substituted cyclohexanes, can provide valuable data on the Arrhenius parameters (pre-exponential factor and activation energy) for specific types of reactions, like hydrogen abstraction. rsc.org These studies have shown how the rate of abstraction varies for secondary and tertiary hydrogen atoms. rsc.org

Role of Conformational Dynamics in Reaction Mechanisms and Binding Affinities

The most stable conformations of substituted cyclohexanes are typically chair forms, which minimize angular and torsional strain. However, the substituents introduce steric strain, primarily through 1,3-diaxial interactions, which significantly influences the equilibrium between the two possible chair conformations. libretexts.org For any given stereoisomer of this compound, one chair conformer is often more stable than the other because it minimizes these unfavorable steric interactions by placing the bulkier methyl groups in equatorial positions. libretexts.org

The relative energy of each conformer can be estimated by summing the energetic cost of its steric interactions. These values are crucial for understanding the kinetics of ring-flipping and predicting the predominant conformation in a reaction mixture. lasalle.edu

Interaction TypeEnergy Cost (kJ/mol)
CH₃ – H 1,3-diaxial3.8
CH₃ – CH₃ gauche3.8
CH₃ – CH₃ 1,3-diaxial15.4

This table presents the energetic cost of common steric interactions within cyclohexane conformers, based on data for a trans-cis isomer of this compound. lasalle.edu

For example, in the case of a this compound isomer where the C1 and C2 methyl groups are trans and the C2 and C3 groups are cis, the two chair conformations exhibit significantly different energies. One conformer, with two gauche methyl-methyl interactions and two methyl-hydrogen 1,3-diaxial interactions, has a calculated strain energy of 15.2 kJ/mol. The flipped conformation is even less stable, with a calculated strain of 19.0 kJ/mol, resulting in an energy barrier of 3.8 kJ/mol for the conformational inversion. lasalle.edu This energy difference ensures that the more stable conformer will be present in a much higher concentration at equilibrium, effectively dictating the shape of the molecule in subsequent reactions.

The conformational preferences of the cyclohexane ring directly impact reaction mechanisms and selectivity. A study on the stereochemistry of trimethyl 1-methylcyclohexane-1,2,3-tricarboxylates, derivatives of this compound, demonstrated this principle clearly. rsc.org It was found that two of the four possible isomers underwent highly stereoselective methylation at the C-3 position, while a third isomer could not be methylated under similar conditions. rsc.org This difference in reactivity was attributed to the conformation of the isomers. In the reactive isomers, an axial ester group at the C-1 position is thought to facilitate the removal of an axial proton at the C-3 position by the reacting anion. In the unreactive isomer, an axial methyl group at C-1 prevents this interaction, thus inhibiting the reaction. rsc.org This highlights how conformational details, such as the orientation of substituents, can create specific reaction pathways and control stereochemical outcomes.

Furthermore, the specific three-dimensional shape and conformational flexibility of this compound and its derivatives are key to their binding affinities with other molecules, including biological macromolecules. Although a simple hydrocarbon, its derivatives are used to create rigid molecular scaffolds designed to interact with biological targets. The stability and conformation of these scaffolds are paramount. For instance, studies on maleimide-functionalized cyclohexane derivatives, designed as potential HIV-1 fusion inhibitors, show that the preference for a chair or a less common boat conformation depends on the substitution pattern. researchgate.net This conformational preference is critical as it defines the spatial presentation of the functional groups responsible for binding. The interaction with receptors and enzymes is highly specific to the shape of the ligand, and the ability of a molecule to adopt the correct conformation can significantly alter its binding affinity and subsequent biological activity.

Computational Chemistry and Molecular Modeling of 1,2,3 Trimethylcyclohexane Systems

Application of Molecular Mechanics and Quantum Chemical Calculations for Strain Energy Analysis

The stability of the various conformations of 1,2,3-trimethylcyclohexane (B155785) is largely dictated by the interplay of angle strain, torsional strain, and steric strain. Molecular mechanics (MM) and quantum chemical calculations are pivotal in quantifying these energetic contributions.

Molecular mechanics force fields, such as MM2 and MM3, offer a computationally efficient method to estimate the steric strain in different stereoisomers and conformers of this compound. For instance, in the cis,trans,cis-1,2,3-trimethylcyclohexane (B155982) isomer, a significant 1,3-diaxial interaction arises between the methyl groups at the C1 and C3 positions, leading to considerable steric strain. This steric clash makes this isomer less stable than its trans,trans-1,2,3-trimethylcyclohexane counterpart, where all methyl groups can occupy equatorial positions, thereby minimizing such unfavorable interactions. The strain energy associated with 1,3-diaxial interactions is a critical factor in determining the most stable conformation. smolecule.com Calculations can quantify this strain; for example, a 1,3-diaxial interaction between two methyl groups can introduce approximately 23 kJ/mol of strain. pressbooks.pub

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, provide a more rigorous treatment of the electronic structure and can yield more accurate energies. osti.gov These methods are used to calculate the heats of formation and compare them with experimental data obtained from techniques like bomb calorimetry. Such comparisons help in refining computational models and understanding discrepancies that may arise from factors like van der Waals interactions in crowded conformers. For instance, high-level ab initio calculations have been performed for various trimethylcyclohexane isomers to determine their thermodynamic properties. osti.gov

Table 1: Calculated Strain Energies for Cyclohexane (B81311) Derivatives

Compound/Interaction Method Calculated Strain Energy (kJ/mol) Reference
cis-1,3-Dimethylcyclohexane (diaxial vs. diequatorial) - ~23 pressbooks.pub
1,3-Diaxial (CH₃-CH₃) - ~23
Axial Methyl Group - 5.4 vaia.com
1,1,3-Trimethylcyclohexane (B1585257) (Conformation II vs. I) - 5.4 vaia.com
Spiro[3.3]octane W1BD 51.0 mdpi.com

Density Functional Theory (DFT) and Ab Initio Methods in Structural and Electronic Property Prediction

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting the structural and electronic properties of molecules like this compound with high accuracy. These methods solve the electronic Schrödinger equation to provide detailed information about molecular geometries, vibrational frequencies, and electronic charge distributions.

DFT calculations, often employing functionals like B3LYP, are widely used to optimize the geometry of different conformers of this compound and to predict their relative energies. researchgate.netnih.gov For example, DFT can be used to predict proton-proton distances, which can then be correlated with experimental data from Nuclear Overhauser Effect (NOE) NMR spectroscopy to distinguish between axial and equatorial methyl groups. Furthermore, DFT methods can elucidate stereoelectronic effects, such as hyperconjugative interactions, that contribute to the stability of certain conformations.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide even more accurate results, albeit at a greater computational cost. nih.gov These methods are particularly useful for studying systems where electron correlation effects are significant. For instance, ab initio molecular orbital studies have been conducted to determine the conformational energies of various substituted cyclohexanes. acs.org

Table 2: Representative DFT and Ab Initio Methods in Cyclohexane Analysis

Method Basis Set Application Reference
DFT (B3LYP) 6-31G Calculation of molecular descriptors researchgate.net
DFT (M06-2X) 6-311+G(2df,2p) A-value estimation nih.gov
MP2 6-311+G** A-value estimation nih.gov

Molecular Dynamics Simulations for Investigating Conformational Changes and Solvation Effects

Molecular dynamics (MD) simulations provide a powerful avenue to study the dynamic behavior of this compound, including its conformational changes and the influence of the solvent environment. nih.govbiorxiv.orgnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of the molecule over time, revealing the pathways and transition states for conformational interconversions, such as the chair-to-chair flip. nih.gov

MD simulations have been successfully applied to a range of methyl-substituted cyclohexanes to study ring inversion barriers. nih.govku.dk These simulations demonstrate the expected relationship between simulation temperature and the rate of ring inversion. nih.gov The results from MD can be compared with experimental data from techniques like dynamic NMR to validate the computational model. nih.gov

Furthermore, MD simulations are invaluable for investigating solvation effects. The presence of a solvent can significantly influence the conformational equilibrium of this compound. By explicitly including solvent molecules in the simulation, it is possible to model the solute-solvent interactions and their impact on the relative energies of different conformers. For instance, the solvation free energy can be calculated to understand how the solvent stabilizes or destabilizes certain conformations. nih.gov

Computational Prediction of Catalyst-Substrate Interactions in this compound Reactions

Computational methods are increasingly used to predict and understand the interactions between catalysts and substrates in chemical reactions involving this compound and its derivatives. nih.govbeilstein-journals.org These studies are crucial for designing more efficient and selective catalysts.

For reactions such as catalytic hydrogenation or oxidation, computational models can be used to explore the reaction mechanism, identify the transition states, and calculate the activation energies. DFT calculations are often employed to model the electronic structure of the catalyst-substrate complex and to understand the nature of the chemical bonds being formed and broken. epfl.ch

By analyzing the computed potential energy surface, researchers can gain insights into the factors that control the stereoselectivity and regioselectivity of a reaction. researchgate.net For example, in the context of dirhodium-catalyzed C-H insertion reactions, computational tools have been used to analyze the complex and dynamic nature of catalyst-substrate interactions that influence diastereoselectivity. nih.gov Nonlinear statistical models, informed by DFT-derived descriptors, can be developed to predict the outcomes of new catalyst-substrate pairings. nih.gov

Development and Refinement of Force Fields for Methylcyclohexane (B89554) Derivatives

The accuracy of molecular mechanics and molecular dynamics simulations is critically dependent on the quality of the underlying force field. acs.orgnih.gov A force field is a set of parameters and potential energy functions that describe the interactions between atoms in a molecule. nih.gov The development and refinement of force fields specifically for methylcyclohexane derivatives are essential for obtaining reliable computational results. acs.orgresearchgate.net

Force field parameterization involves fitting the potential energy functions to high-quality experimental data (e.g., geometries, vibrational frequencies, and thermodynamic properties) and/or high-level ab initio calculations. acs.orgnih.gov For example, the parameters for torsional (dihedral) angles are adjusted to reproduce the known energy barriers for bond rotation.

Several force fields, such as AMBER, CHARMM, and OPLS, have been developed and are widely used. nih.gov However, for specific classes of molecules like methylcyclohexanes, it is often necessary to refine the existing parameters or develop new ones to improve accuracy. researchgate.net This can involve training the force field against a broader set of experimental data, including properties of mixtures, to reduce systematic errors. researchgate.net The development of physics-based molecular force fields (PMFF) aims to derive parameters from fundamental experimental values to create a more transferable and accurate model. acs.orgnih.gov

Table 3: Common Force Fields Used in Molecular Modeling

Force Field Focus Key Features Reference
AMBER Biomolecules Widely used for proteins and nucleic acids. acs.org
CHARMM Biomolecules Versatile force field for a wide range of biological systems. nih.gov
OPLS Liquid-phase systems Parameterized to reproduce liquid properties. acs.orgnih.gov
MM3 Small organic molecules Known for its accuracy in predicting geometries and energies. nih.gov

Advanced Computational Techniques for Molecular Design and Property Prediction

Beyond the standard computational methods, advanced techniques are being employed for the rational design of molecules with desired properties and for more accurate prediction of their behavior. These approaches often integrate machine learning and data science tools with traditional computational chemistry. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the structural or electronic features of a series of molecules with their observed activity or property. researchgate.netacs.org These models can then be used to predict the properties of new, unsynthesized compounds. For cyclohexane derivatives, QSAR studies have been used to model their biological activity. researchgate.netacs.org

Computer-Aided Drug Design (CADD) is another area where advanced computational techniques are making a significant impact. acs.org By modeling the interaction of a potential drug molecule with its biological target, CADD can help in the design of more potent and selective drugs. acs.org While not directly a therapeutic agent, the principles of CADD can be applied to the design of functionalized this compound derivatives for various applications. Modern computational chemistry also benefits from advances that enable the characterization of increasingly complex molecular structures.

Environmental Fate and Biodegradation Studies of 1,2,3 Trimethylcyclohexane

Anaerobic Biodegradation Pathways and Microbial Interactions in Anoxic Environments

The anaerobic biodegradation of cyclic alkanes like 1,2,3-trimethylcyclohexane (B155785) is a complex process, often requiring the synergistic action of a consortium of microorganisms. researchgate.net While the precise mechanisms for the degradation of this compound are not fully elucidated, research on related alkylcyclohexanes provides valuable insights. In anoxic environments, such as deep subsurface ecosystems, anaerobic fungi may form symbiotic relationships with hydrogen-dependent chemoautotrophic prokaryotes, like methanogenic and acetogenic archaea, to facilitate the breakdown of complex organic compounds. mdpi.com

Studies on the anaerobic biodegradation of alicyclic hydrocarbons have shown that degradation is often more evident under sulfate-reducing conditions compared to methanogenic conditions. oup.comresearchgate.net For instance, research on a gasoline and natural gas condensate mixture revealed that while various alkylcyclohexanes were degraded under sulfate-reducing conditions, there was a notable isomer preference. oup.com Some isomers of dimethylcyclohexane were significantly degraded, while others remained largely unaffected. oup.com This suggests that the specific stereochemistry of trimethylcyclohexane isomers, including this compound, likely plays a crucial role in their susceptibility to anaerobic microbial attack.

In long-term studies of petroleum spills, anaerobic biodegradation of n-alkylcyclohexanes has been observed to proceed from the high-molecular-weight end of the homologous series, leading to a relative increase in the concentration of lower-molecular-weight homologs. tandfonline.comresearchgate.net This pattern is distinct from aerobic degradation, where lower-molecular-weight compounds are typically lost first. tandfonline.comresearchgate.net The interactions within the microbial community are essential, as different populations may be responsible for distinct steps in the degradation pathway. researchgate.net

Aerobic Degradation Mechanisms and Identification of Microbial Consortia

Aerobic degradation of petroleum hydrocarbons is generally considered more rapid and efficient than anaerobic degradation. researchgate.net Under aerobic conditions, bacteria utilize molecular oxygen to initiate the breakdown of saturated hydrocarbons. researchgate.net The degradation of alkylcyclohexanes can proceed through several pathways. One common mechanism involves the oxidation of the alkyl side chain, similar to the β-oxidation pathway for n-alkanes. researchgate.netresearchgate.net Another pathway is the oxidation of the cyclohexane (B81311) ring itself, often initiated by a monooxygenase enzyme that introduces a hydroxyl group, leading to the formation of a cyclic alcohol and then a ketone. researchgate.net The ring is subsequently cleaved, and the resulting aliphatic compound is further metabolized. researchgate.net

Microbial consortia are often involved in the complete mineralization of these compounds. researchgate.net Different bacterial populations within the consortium may specialize in different steps of the degradation process. researchgate.net For example, one population might perform the initial oxidation of the cyclohexane ring, while another carries out the ring cleavage and subsequent degradation of the aliphatic chain. researchgate.net Several bacterial genera have been identified with the capacity to degrade alkylcyclohexanes, including Acinetobacter, Alcanivorax, and Shewanella. researchgate.netnih.govfrontiersin.org For instance, Acinetobacter sp. ODDK71 has been shown to degrade long-chain alkylcyclohexanes through both ring oxidation and side-chain oxidation pathways via co-metabolism with n-hexadecane. nih.gov Alcanivorax sp. strain MBIC 4326, isolated from seawater, can degrade long-chain n-alkylcyclohexanes, primarily processing the alkyl side chain through β-oxidation. nih.gov

Persistence and Degradation Kinetics of Trimethylcyclohexane Isomers in Environmental Matrices

The persistence of trimethylcyclohexane isomers in the environment is influenced by their chemical structure and the prevailing environmental conditions. Generally, branched and cyclic alkanes are more resistant to biodegradation than linear alkanes. researchgate.net The position of the methyl groups on the cyclohexane ring can create steric hindrance, limiting the access of microbial enzymes and thus slowing down degradation.

Studies have shown that some trimethylcyclohexane isomers, such as 1,3,5-trimethylcyclohexane (B44294), are particularly persistent, with half-lives in surface water exceeding 60 days. In contrast, other isomers may be more susceptible to degradation. acs.org The degradation kinetics can also be influenced by the initial concentration of the hydrocarbon and the composition of the microbial community. acs.orgresearchgate.net

Table 1: Aerobic and Anaerobic Biodegradation of Select Cycloalkanes

CompoundConditionDegradationHalf-lifeReference
cis-1,2-DimethylcyclohexaneAerobic (Lake & Sea Water)Not degraded- acs.org
cis-1,2-DimethylcyclohexaneAerobic (Activated Sludge)Degraded1.4 days acs.org
1,3,5-TrimethylcyclohexaneAerobic (Lake & Sea Water)Not degraded- acs.org
1,3,5-TrimethylcyclohexaneAerobic (Activated Sludge)Degraded4.5 days acs.org
1,3,5-TrimethylcyclohexaneAerobic (Surface Water)Minimal degradation>60 days
AlkylcyclohexanesAerobicDegraded- frontiersin.org
AlkylcyclohexanesAnaerobicDegraded- frontiersin.org

This table is interactive. Click on the headers to sort the data.

Microcosm Studies and Stable Isotope Probing (SIP) Methodologies

Microcosm studies are invaluable tools for investigating the biodegradation of hydrocarbons under controlled laboratory conditions that simulate natural environments. ualberta.caresearchgate.netmicrobe.com These studies allow researchers to evaluate the feasibility of different remediation strategies, such as monitored natural attenuation, biostimulation (adding nutrients or electron acceptors), and bioaugmentation (introducing specific microorganisms). microbe.com For instance, microcosm experiments have been used to assess the aerobic biodegradation potential of various hydrocarbon tracers and to identify persistent compounds. researchgate.net In situ microcosms (ISMs) can be deployed directly in monitoring wells to provide data that is more representative of actual site conditions. microbe.com

Stable Isotope Probing (SIP) is a powerful technique used to trace the metabolic fate of a labeled substrate within a microbial community. While specific SIP studies on this compound were not found in the search results, the methodology is broadly applicable to understanding the biodegradation of hydrocarbon contaminants. By providing a substrate enriched with a stable isotope (e.g., ¹³C), researchers can identify the microorganisms that actively assimilate carbon from that substrate by analyzing their DNA, RNA, or proteins for the isotopic label. This allows for the direct identification of the key players in the degradation process within a complex microbial consortium.

Utilization of Conserved Internal Standards in Biodegradation Assays

In biodegradation studies, particularly in field samples or complex laboratory microcosms, it is often difficult to accurately quantify the loss of a specific compound due to factors like sample heterogeneity. unh.edu To overcome this, highly recalcitrant molecules present in the hydrocarbon mixture are used as conserved internal standards. oup.comunh.edu By normalizing the concentration of the target analyte to the concentration of the conserved standard, a more accurate measure of biodegradation can be obtained. oup.com

Several trimethylcyclohexane isomers, due to their resistance to degradation, have been proposed and used as conserved internal markers. For example, 1,1,3-trimethylcyclohexane (B1585257) has been identified as a reliable conserved marker in both aerobic and anaerobic biodegradation studies because it is highly recalcitrant. oup.comualberta.caresearchgate.net The use of such internal standards is crucial for obtaining reliable quantitative data on the biodegradation of more labile hydrocarbons in complex mixtures. unh.edu Ratios of specific persistent isomers, such as 1,1,3-trimethylcyclohexane to 1,2,4-trimethylcyclohexane (B44741), can also be used to trace hydrocarbon contamination in the subsurface. researchgate.net

Environmental Impact Assessment and Bioremediation Potential of Trimethylcyclohexanes

The environmental impact of trimethylcyclohexanes stems from their presence in petroleum products and their potential for persistence in soil and water. nih.gov While some isomers exhibit low toxicity, their accumulation in aquatic environments is a concern. The low water solubility and hydrophobic nature of these compounds mean they tend to partition into organic matter and accumulate in sediments.

Bioremediation, which harnesses the metabolic capabilities of microorganisms to degrade contaminants, is a promising strategy for cleaning up sites contaminated with petroleum hydrocarbons. acs.org The effectiveness of bioremediation for trimethylcyclohexanes depends on the specific isomers present and the environmental conditions. As discussed, aerobic degradation is generally more effective, but anaerobic processes can also contribute to the attenuation of these compounds, particularly under sulfate-reducing conditions. researchgate.netoup.com

The potential for bioremediation is enhanced by the presence of microbial consortia with diverse metabolic capabilities. researchgate.netfrontiersin.org Biostimulation, by providing nutrients and electron acceptors like oxygen, can enhance the activity of indigenous hydrocarbon-degrading microorganisms. microbe.com In cases where the native microbial population lacks the necessary degradative capacity, bioaugmentation with specific hydrocarbon-degrading strains or consortia may be considered. microbe.com However, the recalcitrance of certain trimethylcyclohexane isomers highlights the challenges in the complete bioremediation of petroleum-contaminated sites.

Advanced Analytical Methodologies for 1,2,3 Trimethylcyclohexane Characterization

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for High-Resolution Isomer Separation

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique for the detailed analysis of complex volatile and semi-volatile mixtures, offering significantly enhanced resolution compared to conventional one-dimensional GC. copernicus.orgmdpi.comchromatographyonline.com This is particularly advantageous for the separation of isomers of 1,2,3-trimethylcyclohexane (B155785) and other related compounds which are often present in intricate matrices like petroleum products and environmental samples. copernicus.orgscispace.com

The principle of GC×GC involves the use of two columns with different stationary phase selectivities, typically a non-polar column in the first dimension and a polar or shape-selective column in the second dimension. copernicus.org The effluent from the first column is subjected to a modulation process, which involves trapping, focusing, and re-injecting small portions of the eluate onto the second, shorter column. mdpi.com This process creates a two-dimensional separation space, where compounds are separated based on their volatility in the first dimension and their polarity or shape in the second. copernicus.org

In the context of this compound analysis, GC×GC allows for the separation of its various stereoisomers, as well as its distinction from other trimethylcyclohexane isomers (e.g., 1,2,4- and 1,3,5-trimethylcyclohexane) and other C9 cycloalkanes that may co-elute in a single-column separation. copernicus.orgresearchgate.net For instance, studies on atmospheric volatile organic compounds have successfully utilized GC×GC to resolve a multitude of hydrocarbon isomers, including trimethylcyclohexanes. copernicus.org The enhanced peak capacity and structured nature of the GC×GC chromatogram, where chemically related compounds often appear in the same region, facilitate more confident identification. copernicus.orguva.nl

The coupling of GC×GC with a time-of-flight mass spectrometer (TOF-MS) further enhances analytical capabilities by providing high-speed mass spectral acquisition necessary for the narrow peaks produced by the second dimension separation. copernicus.orgmdpi.com This combination provides a third dimension of data, aiding in the positive identification of isomers like this compound in highly complex samples. copernicus.org

ParameterDescriptionRelevance to this compound Analysis
First Dimension Column Typically a non-polar stationary phase.Separates based on volatility, providing initial separation of C9 hydrocarbons. copernicus.org
Second Dimension Column A polar or shape-selective stationary phase.Separates isomers based on polarity and shape, crucial for resolving different trimethylcyclohexane isomers. copernicus.org
Modulation Trapping, focusing, and re-injecting effluent from the first to the second column.Creates sharp, narrow peaks for the second dimension separation, enhancing resolution. mdpi.com
Peak Capacity Significantly higher than single-column GC.Allows for the separation of a large number of components in complex mixtures containing this compound. copernicus.org
Detector Often a Time-of-Flight Mass Spectrometer (TOF-MS).Provides fast mass spectral data for confident identification of resolved isomers. copernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS) in the Analysis of Reaction Intermediates and Products

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.gov It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This makes it an invaluable tool for analyzing reaction intermediates and products, including those involving this compound.

In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components as it passes through the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library. universalclass.com

For the analysis of this compound, GC-MS can be used to monitor its formation or consumption in chemical reactions. For example, in studies of the thermal degradation of polymers, GC-MS has been used to identify the evolved products, which can include various isomers of trimethylcyclohexane. researchgate.net Similarly, in combustion studies of jet fuel surrogates, GC-MS has been employed to detect and identify major intermediates, such as 1,3,5-trimethylcyclohexane (B44294), which provides insights into the reaction mechanisms. dlr.de The identification of specific isomers of trimethylcyclohexane can be crucial for understanding the underlying chemical pathways.

The choice of ionization technique can influence the information obtained. Electron ionization (EI) is a common method that produces extensive fragmentation, providing detailed structural information that is useful for library matching. nist.gov Chemical ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak, which can be beneficial for confirming the molecular weight of the analyte.

ApplicationKey FindingsReference
Thermal Degradation of Polypropylene Identification of 1,3,5-trimethylcyclohexane as a degradation product. researchgate.net
Combustion of Jet Fuel Surrogates Detection of 1,3,5-trimethylcyclohexane as a major intermediate. dlr.de
Analysis of Air Samples Identification of 1,1,3-trimethylcyclohexane (B1585257) in air samples. researchgate.net

Gas Chromatography Coupled with Vacuum Ultraviolet Spectroscopy (GC-VUV) for Hydrocarbon Characterization

Gas chromatography coupled with vacuum ultraviolet (VUV) spectroscopy is a relatively new and powerful technique for the characterization of hydrocarbons, including this compound. nih.govthermofisher.com The VUV detector measures the absorption of light in the 120–240 nm wavelength range, a region where nearly all chemical compounds absorb strongly and have unique, gas-phase absorption spectra. encyclopedia.pubshimadzu.com This provides distinct spectral "fingerprints" that are specific to the electronic structure of each compound. hubspot.net

A key advantage of GC-VUV is its ability to differentiate between structurally similar compounds, such as isomers, which can be challenging for other detectors like mass spectrometry. thermofisher.comencyclopedia.pub The unique VUV spectra allow for the deconvolution of co-eluting peaks, which can significantly reduce analysis time by allowing for faster chromatography without the need for baseline separation. hubspot.netscientificss.co.uk This is particularly useful for complex hydrocarbon mixtures where numerous isomers are present. nih.gov

In the analysis of fuels and petroleum products, which often contain various isomers of trimethylcyclohexane, GC-VUV has proven to be a valuable tool. nih.govshimadzu.com It enables the classification of different hydrocarbon types (e.g., paraffins, isoparaffins, olefins, naphthenes, and aromatics) and can provide quantitative information. shimadzu.com The VUV detector's response is predictable and follows the Beer-Lambert Law, allowing for accurate quantification. encyclopedia.pub

For this compound, GC-VUV would provide a unique absorption spectrum that could be used for its positive identification and differentiation from other C9 isomers. While specific VUV spectra for this compound are not detailed in the provided search results, the general capabilities of the technique strongly suggest its applicability. The technique's ability to provide both qualitative and quantitative data in a single run makes it an efficient method for detailed hydrocarbon analysis. thermofisher.com

FeatureDescriptionBenefit for this compound Analysis
Universal Detection Nearly all compounds absorb in the VUV range (120-240 nm). encyclopedia.pubEnsures that this compound and other hydrocarbons will be detected.
Unique Spectral Fingerprints Each compound has a distinct VUV absorption spectrum. hubspot.netAllows for confident identification and differentiation of isomers.
Deconvolution of Co-eluting Peaks VUV software can separate the spectra of overlapping peaks. hubspot.netscientificss.co.ukEnables faster analysis times without sacrificing data quality.
Quantitative Analysis Absorbance is directly proportional to concentration (Beer-Lambert Law). encyclopedia.pubProvides accurate quantification of this compound.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Complex Mixture Analysis

Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) stands out for its exceptionally high resolving power and mass accuracy, making it a premier technique for the analysis of highly complex mixtures, such as petroleum and environmental samples, where this compound might be a component. nih.govnih.govosti.gov This technique is particularly well-suited for resolving and identifying thousands of individual chemical compositions within a single sample. nih.govresearchgate.net

The fundamental principle of FT-ICR MS involves trapping ions in a strong magnetic field within an ICR cell. mdpi.com The ions are excited into a circular motion (cyclotron motion), and the frequency of this motion is inversely proportional to the ion's mass-to-charge ratio (m/z). By detecting the image current produced by the orbiting ions and performing a Fourier transform, a high-resolution mass spectrum is obtained. mdpi.com

The unparalleled mass accuracy of FT-ICR MS, often in the sub-parts-per-billion (ppb) range, allows for the unambiguous assignment of elemental formulas to the detected ions. mdpi.comunl.edu This is crucial for distinguishing between compounds with very similar masses (isobars) that cannot be resolved by lower-resolution mass spectrometers. The ultra-high resolving power enables the separation of species with minute mass differences, which is essential in the analysis of complex hydrocarbon mixtures containing numerous isomers and compounds with different heteroatom compositions. nih.gov

FeatureDescriptionSignificance in Complex Mixture Analysis
Ultra-High Resolving Power The ability to distinguish between ions with very small mass differences. nih.govunl.eduResolves thousands of individual compounds in a single analysis. nih.gov
High Mass Accuracy Precise determination of the mass-to-charge ratio of ions. mdpi.comunl.eduEnables confident assignment of elemental formulas. nih.gov
Broadband Detection Simultaneous detection of a wide range of m/z values.Provides a comprehensive overview of the sample's composition.
Ion Trapping Capability Ions can be trapped and studied for extended periods.Allows for various tandem MS experiments for structural elucidation.

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural and Conformational Elucidation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are two fundamental and complementary techniques for the structural and conformational elucidation of organic molecules, including this compound. universalclass.comslideshare.netthermofisher.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. slideshare.netnih.gov For a saturated hydrocarbon like this compound, the IR spectrum is characterized by C-H stretching vibrations typically found in the 2850-3000 cm⁻¹ region and C-H bending vibrations at lower frequencies. While the IR spectrum can confirm the presence of an alkane structure, it is generally not sufficient on its own to differentiate between various stereoisomers of this compound. However, the "fingerprint region" (below 1500 cm⁻¹) is unique to each molecule and can be used for identification by comparison with a reference spectrum. universalclass.comnih.gov The NIST Chemistry WebBook provides gas-phase IR spectra for different stereoisomers of this compound. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the detailed structure and stereochemistry of organic compounds. slideshare.netlehigh.edu It is based on the interaction of atomic nuclei with an external magnetic field. universalclass.com

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the relative number of protons of each type (integration). lehigh.edu For this compound, the chemical shifts and splitting patterns of the methyl and methine protons would be highly dependent on their axial or equatorial positions in the chair conformation and their relative stereochemistry (cis/trans).

¹³C NMR Spectroscopy provides information about the number of different types of carbon atoms and their chemical environment. chemicalbook.com The chemical shifts of the carbon atoms in the cyclohexane (B81311) ring and the methyl groups are sensitive to their steric environment, allowing for the differentiation of isomers. chemicalbook.com For example, the ¹³C NMR spectrum of cis,trans,cis-1,2,3-trimethylcyclohexane (B155982) has been reported and can be used as a reference. chemicalbook.com

By combining the information from both ¹H and ¹³C NMR, along with advanced 2D NMR techniques (like COSY, HSQC, and HMBC), a complete and unambiguous structural and conformational assignment of a specific this compound isomer can be achieved.

TechniqueInformation ProvidedApplication to this compound
Infrared (IR) Spectroscopy Presence of functional groups, molecular fingerprint. universalclass.comnih.govConfirms alkane structure; identification by comparison to reference spectra. nist.gov
¹H NMR Spectroscopy Number, environment, and connectivity of protons. lehigh.eduDifferentiates isomers based on chemical shifts and splitting patterns of methyl and ring protons.
¹³C NMR Spectroscopy Number and environment of carbon atoms. chemicalbook.comDistinguishes isomers based on the chemical shifts of ring and methyl carbons. chemicalbook.com

Applications in Advanced Chemical Synthesis and Material Science

1,2,3-Trimethylcyclohexane (B155785) as a Key Building Block in Complex Organic Synthesis

This compound serves as a foundational building block in organic synthesis, where a saturated, substituted carbocyclic ring is required. cymitquimica.com Its cyclohexane (B81311) core provides a stable, three-dimensional structure that can be strategically modified. The synthesis of its various geometrical isomers has been a subject of study, highlighting the importance of controlling the spatial orientation of the methyl groups for subsequent synthetic steps. acs.org

The primary application lies in its use as a starting material for the synthesis of more intricate organic compounds. cymitquimica.comontosight.ai Chemists utilize the trimethylated cyclohexane skeleton to construct larger molecules where this specific substitution pattern is a key feature of the target structure. The relative inertness of the cycloalkane ring allows for chemical modifications to be directed elsewhere if functional groups are introduced, while the methyl groups influence the conformational preferences and steric environment of the molecule. ontosight.ai The study of its isomers contributes to a deeper understanding of hydrocarbon chemistry, which is fundamental to developing new synthetic methodologies. ontosight.ai

Precursor Role in the Synthesis of Specialty Chemicals and Advanced Derivatives

As a precursor, this compound is the parent hydrocarbon for a range of specialty chemicals and advanced derivatives. cymitquimica.com While it is a simple, non-polar hydrocarbon itself, it can be functionalized to introduce reactive sites, transforming it into a versatile intermediate. cymitquimica.comontosight.ai For instance, research into the metal complexes of cyclohexane derivatives has included the preparation of platinum(II) and cobalt(III) complexes containing methyl-substituted 1,2-cyclohexanediamine (B1199290) ligands, which are derivatives of the this compound structure. acs.org These types of complexes are significant in coordination chemistry and can have applications in catalysis or materials science.

Furthermore, the broader family of trimethylcyclohexanes has demonstrated utility in the synthesis of complex natural products. For example, a chiral derivative of the related 1,1,3-trimethylcyclohexane (B1585257) isomer has been identified as a key building block for the synthesis of ent-taxane-type diterpenoids, which are of significant interest in medicinal chemistry. oup.comoup.com This showcases the potential of the trimethylcyclohexane scaffold as a starting point for constructing architecturally complex and biologically relevant molecules. The specific arrangement of substituents in this compound offers a unique stereochemical template for creating targeted, high-value specialty chemicals.

Integration into Polymer Science and Material Development (e.g., as a component in specific polymer synthesis routes)

Direct integration of the saturated hydrocarbon this compound into polymerization reactions is uncommon due to its lack of reactive functional groups. ontosight.ai However, its derivatives play a crucial role in polymer science, particularly in the production of polyurethanes and other advanced polymers.

A prominent example is the use of isocyanate derivatives of trimethylcyclohexane. Specifically, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane , also known as isophorone (B1672270) diisocyanate (IPDI), is a critical component in the synthesis of specialty polymers. ontosight.aiontosight.aiontosight.ai This molecule, which features a trimethylcyclohexane ring, is used to create polymers with enhanced thermal stability, mechanical strength, and chemical resistance. ontosight.ai

These advanced polymers are synthesized through reactions involving the isocyanate groups, which readily react with alcohols to form urethane (B1682113) linkages. ontosight.ai The properties of the final material can be precisely controlled by selecting other monomers to react with the trimethylcyclohexane-based isocyanate. ontosight.ai For example, it is a component in complex polymers that also include 1,3-benzenedicarboxylic acid and 1,6-hexanediol, leading to materials suitable for high-performance coatings, adhesives, and composite materials. ontosight.ai

Research Findings Summary

Application AreaRole of TrimethylcyclohexaneResulting Products/Materials
Complex Organic Synthesis Starting material and structural building block cymitquimica.comontosight.aiGeometrical isomers, precursors for larger molecules cymitquimica.comacs.org
Specialty Chemicals Precursor to functionalized derivatives cymitquimica.comontosight.aiMetal complexes (e.g., with substituted 1,2-cyclohexanediamines), building blocks for diterpenoids acs.orgoup.com
Polymer & Material Science Core structure for functional monomers (derivatives) ontosight.aiontosight.aiSpecialty polyurethanes, high-performance coatings, adhesives, and composites ontosight.ai

Q & A

Basic Research Questions

Q. How can the relative stability of cis- and trans-1,2,3-trimethylcyclohexane isomers be determined using conformational analysis?

  • Methodological Answer: The stability of cyclohexane derivatives is influenced by steric strain and 1,3-diaxial interactions. For 1,2,3-trimethylcyclohexane, the cis isomer (two equatorial, one axial methyl groups) is more stable than the trans isomer (two axial, one equatorial) due to reduced steric hindrance. Computational modeling (e.g., molecular mechanics) and experimental techniques like NMR spectroscopy can quantify energy differences between conformers. Ring-flip equilibria and Boltzmann distributions further validate these findings .

Q. What analytical techniques are recommended for distinguishing this compound from its structural isomers?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with retention index matching, coupled with reference standards (e.g., NIST12.LIB and WILEY229.LIB libraries), is critical. High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments can resolve stereochemical ambiguities. For example, GC-MS analysis of peak groups and ion fragmentation patterns distinguishes this compound from 1,2,4- or 1,3,5-isomers .

Q. How do substituent positions affect the ionization energy (IE) of trimethylcyclohexane isomers?

  • Methodological Answer: IE values vary with substituent arrangement due to electron-donating/withdrawing effects. For 1,2,4-trimethylcyclohexane, experimental IE determinations via electron impact (EI) mass spectrometry yield 9.38 eV, while computational methods (e.g., density functional theory) predict trends. Comparative studies with 1,2,3-isomers require calibrated ionization chambers and controlled gas-phase conditions .

Advanced Research Questions

Q. How can toxicokinetic parameters for this compound be evaluated in inhalation exposure models?

  • Methodological Answer: Inhalation studies in rodents (e.g., 12-hour exposure at 1000 ppm) combined with blood, brain, and fat sampling quantify bioaccumulation. Headspace gas chromatography measures hydrocarbon concentrations. Toxicokinetic models (e.g., compartmental analysis) assess uptake, distribution, and elimination rates. Cross-validation with in vitro neuronal cultures (e.g., rat cerebellar granule cells) identifies ROS formation pathways via nitric oxide and Akt-1/Raf-1 crosstalk .

Q. What experimental designs are optimal for studying the combustion kinetics of this compound?

  • Methodological Answer: Jet-stirred reactor (JSR) experiments under controlled temperature (500–1100 K) and pressure (1–10 atm) conditions monitor oxidation intermediates. Species quantification via synchrotron photoionization mass spectrometry (SPI-MS) and laser-induced fluorescence (LIF) validates kinetic mechanisms. Comparative studies with 1,2,4-trimethylcyclohexane reveal isomer-specific reactivity differences in ignition delay and pollutant formation .

Q. How can anaerobic biodegradation pathways of this compound be characterized in environmental samples?

  • Methodological Answer: Enrichment cultures with natural gas condensate-contaminated sediments under methanogenic conditions track degradation. Stable isotope probing (SIP) with ¹³C-labeled substrates identifies microbial consortia. Quantification via GC-MS with conserved markers (e.g., 1,1,3-trimethylcyclohexane) corrects for abiotic losses. Metagenomic analysis of functional genes (e.g., alkylsuccinate synthases) elucidates enzymatic pathways .

Q. What strategies resolve contradictions in reported toxicological data for trimethylcyclohexane derivatives?

  • Methodological Answer: Discrepancies in ROS generation (e.g., rat neurons vs. human neutrophils) may arise from cell-specific redox signaling. Meta-analyses should normalize data by exposure duration, solvent purity, and assay type (e.g., chemiluminescence vs. electron paramagnetic resonance). Dose-response curves and pathway enrichment analysis (e.g., KEGG) identify context-dependent mechanisms .

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